(2-Cyclohexyl)ethyl 2-pyridyl ketone
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Overview
Description
“(2-Cyclohexyl)ethyl 2-pyridyl ketone” is a chemical compound with the IUPAC name 3-cyclohexyl-1-pyridin-2-ylpropan-1-one . It has a molecular formula of C14H19NO .
Synthesis Analysis
The synthesis of 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, can be achieved through a practical method involving continuous flow . In this process, 2-lithiopyridine, formed by a Br/Li exchange, reacts with commercially available esters to produce 2-pyridyl ketones . This method is applicable to a variety of esters and has been used in the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate .Molecular Structure Analysis
The molecular structure of “(2-Cyclohexyl)ethyl 2-pyridyl ketone” consists of 14 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 217.307 Da, and the monoisotopic mass is 217.146667 Da .Chemical Reactions Analysis
The chemical reactions involving 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, are crucial in medicinal chemistry . They are employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .Scientific Research Applications
Complex Formation with Metals:
- Di-2-pyridyl ketone, a related compound, has been used to synthesize Co(II) and Co(III) complexes, characterized by various spectrochemical methods (Suni, Kurup, & Nethaji, 2007).
- The use of di-2-pyridyl ketone in lanthanide(III) chemistry led to the formation of mononuclear and dinuclear erbium(III) complexes, characterized by X-ray crystallography and other spectroscopic methods (Thiakou, Nastopoulos, Terzis, Raptopoulou, & Perlepes, 2006).
- Similar applications in lanthanide(III) chemistry have yielded neutral dinuclear complexes, characterized by magnetic moments and spectroscopic techniques (Thiakou, Bekiari, Raptopoulou, Psycharis, Lianos, & Perlepes, 2006).
- In zinc(II) nitrate chemistry, di-2-pyridyl ketone facilitated the formation of a dinuclear complex and a cationic tetranuclear cluster, characterized by IR and far-IR spectroscopies (Katsoulakou, Bekiari, Raptopoulou, Terzis, Lianos, Manessi‐Zoupa, & Perlepes, 2005).
Chemical Synthesis and Reactivity:
- A practical method for the rapid synthesis of a 2-pyridyl ketone library in continuous flow was reported, showcasing its application in synthesizing diverse kinds of functionalized 2-pyridyl ketones (Sun, Li, Liang, Shan, Shen, Cheng, Ma, & Ye, 2020).
- The photocyclisation of 2-pyridyl-phenyl-ketone was studied, indicating the influence of hydrogen bonding in different solvents on the reaction pathways (Bortolus, Elisei, Favaro, Monti, & Ortica, 1996).
- Ruthenium(II)-catalyzed functionalization of C-H bonds in 2-pyridyl ethanols was achieved under mild conditions, demonstrating its utility in sp3 C-H bond alkylation of ketones with alkenes (Li, Darcel, & Dixneuf, 2014).
Safety And Hazards
Future Directions
The future directions in the research and application of 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, could involve their use in the synthesis of bioactive molecules and natural products . They could also be used as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
properties
IUPAC Name |
3-cyclohexyl-1-pyridin-2-ylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h4-5,8,11-12H,1-3,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNOWTBUUMGMRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641990 |
Source
|
Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclohexyl)ethyl 2-pyridyl ketone | |
CAS RN |
898779-60-7 |
Source
|
Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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